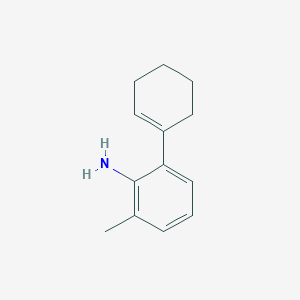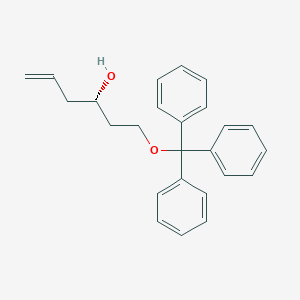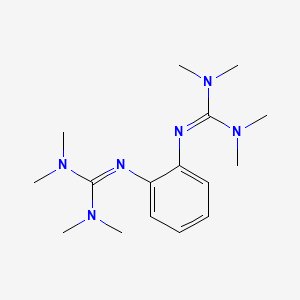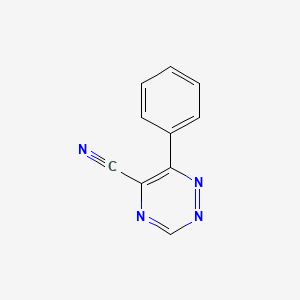![molecular formula C13H27NO6P2 B12569069 [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) CAS No. 195000-12-5](/img/structure/B12569069.png)
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₁₃H₂₇NO₆P₂ It is known for its unique structure, which includes a dicyclohexylamino group and two phosphonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) typically involves the reaction of dicyclohexylamine with a suitable phosphonic acid derivative. One common method is the reaction of dicyclohexylamine with methylenebis(phosphonic acid) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicyclohexylamine oxide derivatives, while reduction may produce dicyclohexylmethane derivatives .
Applications De Recherche Scientifique
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in bone resorption disorders.
Industry: Utilized in the development of advanced materials, such as proton exchange membranes for fuel cells.
Mécanisme D'action
The mechanism of action of [(Dicyclohexylamino)methanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The phosphonic acid groups play a crucial role in binding to metal ions and other active sites in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in solvent extraction processes.
Tetraethyl methylenediphosphonate: A similar compound with different alkyl groups attached to the phosphonic acid moieties.
Uniqueness
[(Dicyclohexylamino)methanediyl]bis(phosphonic acid) is unique due to its dicyclohexylamino group, which imparts specific steric and electronic properties. This makes it particularly effective in certain applications, such as enzyme inhibition and coordination chemistry .
Propriétés
Numéro CAS |
195000-12-5 |
|---|---|
Formule moléculaire |
C13H27NO6P2 |
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
[(dicyclohexylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C13H27NO6P2/c15-21(16,17)13(22(18,19)20)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H2,15,16,17)(H2,18,19,20) |
Clé InChI |
CPSYRTULPWRBLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)

![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)


![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
